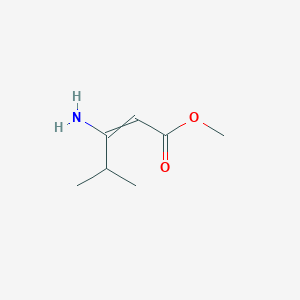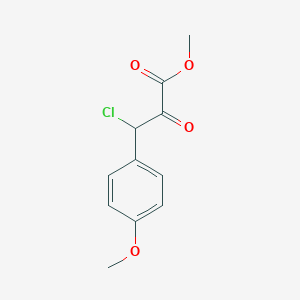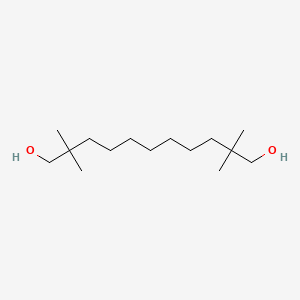
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is a chemical compound belonging to the class of benzofuran derivatives It is characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 3rd position, and a lactone ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one typically involves the chlorination of 3-hydroxy-3H-isobenzofuran-1-one. One common method is the reaction of 3-hydroxy-3H-isobenzofuran-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: The compound can be reduced to form 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 5-chloro-3-oxo-3H-isobenzofuran-1-one.
Reduction: 5-chloro-3-hydroxy-3H-isobenzofuran-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxy-3H-isobenzofuran-1-one: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
7-chloro-3-hydroxy-3H-isobenzofuran-1-one: Chlorine atom is at a different position, leading to different reactivity and biological activity.
3-hydroxy-5-methoxy-3H-isobenzofuran-1-one: Contains a methoxy group instead of a chlorine atom, affecting its chemical properties and applications.
Uniqueness
3-Hydroxy-5-chloroisobenzofuran-1(3h)-one is unique due to the specific positioning of the chlorine atom and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClO3 |
|---|---|
Molekulargewicht |
184.57 g/mol |
IUPAC-Name |
5-chloro-3-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H |
InChI-Schlüssel |
NXQWJRQHEAHYRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[3-(bromomethyl)-1,4-dioxido-2-quinoxalinyl]-](/img/structure/B8652433.png)

![2'-Nitro-N,N-diphenyl-[1,1'-biphenyl]-4-amine](/img/structure/B8652441.png)
![1-acetyl-3-trifluoromethyl-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8652446.png)









